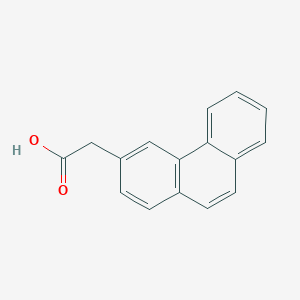
3-Phenanthreneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenanthreneacetic acid, also known as PAA, is an organic compound that belongs to the family of phenanthrenes. It is a versatile chemical that has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-Phenanthreneacetic acid is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways, including the cyclooxygenase pathway, the lipoxygenase pathway, and the nuclear factor-kappa B pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that this compound can reduce inflammation, pain, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Phenanthreneacetic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to interfere with other biological processes.
Orientations Futures
There are several future directions for the use of 3-Phenanthreneacetic acid in scientific research. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, the use of this compound in nanotechnology and material science is an emerging field that has the potential to revolutionize various industries.
Méthodes De Synthèse
The synthesis of 3-Phenanthreneacetic acid can be achieved through various methods, including the oxidation of phenanthrene with potassium permanganate, the reaction of phenanthrene with acetic anhydride, and the reaction of phenanthrene with acetyl chloride. However, the most commonly used method is the reaction of phenanthrene with acetic anhydride in the presence of zinc chloride as a catalyst.
Applications De Recherche Scientifique
3-Phenanthreneacetic acid has been extensively used in scientific research applications, including plant growth regulation, biotechnology, and pharmaceuticals. In plant growth regulation, this compound is used as a plant growth hormone to promote root growth, increase yield, and improve crop quality. In biotechnology, this compound is used as a precursor for the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals. In pharmaceuticals, this compound is used as an anti-inflammatory, analgesic, and antipyretic agent.
Propriétés
Numéro CAS |
84306-76-3 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-phenanthren-3-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18) |
Clé InChI |
ZLXFMMQQGQQKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
Autres numéros CAS |
84306-76-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



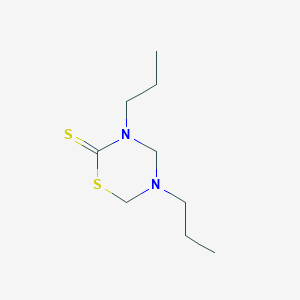




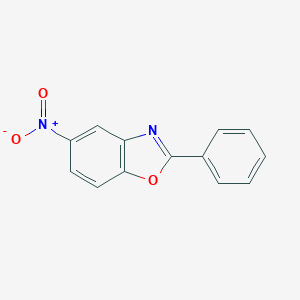
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)

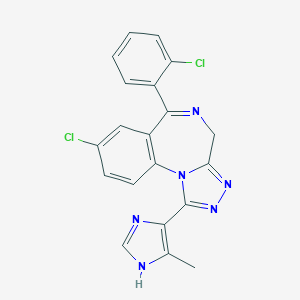

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
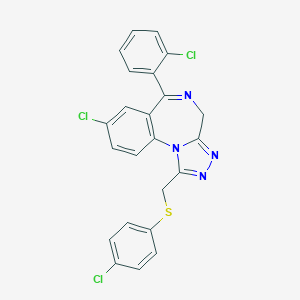
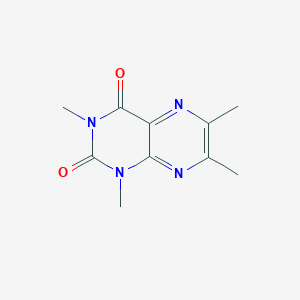
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)